molecular formula C12H9NO5 B455793 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde CAS No. 438221-55-7

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

Cat. No.: B455793
CAS No.: 438221-55-7
M. Wt: 247.2g/mol
InChI Key: MFAGBUACEBDADX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde (CAS 438221-55-7) is a high-purity chemical intermediate designed for research and development applications. This compound features a furan-2-carbaldehyde core structure substituted with a (4-nitrophenoxy)methyl group, making it a versatile building block for the synthesis of more complex molecules. This compound is primarily used in industrial and academic research settings. Its structure suggests potential as a key precursor in the development of specialty polymers and resins, where furan-based derivatives are known to contribute to thermal stability and chemical resistance . Furthermore, it serves as a critical intermediate in pharmaceutical synthesis for constructing active ingredients, and in agrochemical production for creating novel formulations . The presence of both aldehyde and aromatic nitro functional groups provides reactive sites for various chemical transformations, including cyclization reactions, which are valuable in exploring new chemical entities for diverse applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAGBUACEBDADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Sulfonate Intermediates

A widely applicable method involves converting 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) into a sulfonate ester, followed by displacement with 4-nitrophenoxide.

HMF Sulfonation

HMF reacts with sulfonyl chlorides (e.g., tosyl chloride) in anhydrous dichloromethane with pyridine as a base, forming 5-(sulfonyloxymethyl)furan-2-carbaldehyde:

HMF+RSO2Clpyridine, CH2Cl2HMF-sulfonate+HCl\text{HMF} + \text{RSO}2\text{Cl} \xrightarrow{\text{pyridine, CH}2\text{Cl}_2} \text{HMF-sulfonate} + \text{HCl}

Typical Conditions :

  • Temperature: 0–25°C

  • Yield: 55–90% (depending on sulfonyl chloride and reaction time).

Displacement with 4-Nitrophenoxide

The sulfonate intermediate undergoes nucleophilic substitution with sodium 4-nitrophenoxide in polar aprotic solvents (e.g., DMF):

HMF-sulfonate+NaOArThis compound+NaSO2R\text{HMF-sulfonate} + \text{NaOAr} \rightarrow \text{this compound} + \text{NaSO}_2\text{R}

Key Parameters :

  • Base: Sodium hydride or hydroxide

  • Solvent: DMF, DMSO

  • Temperature: 60–80°C

  • Yield: 50–70% (estimated from analogous reactions).

Direct Etherification via Mitsunobu Reaction

The Mitsunobu reaction offers a one-step route to form the ether bond between HMF and 4-nitrophenol:

HMF+4-NO2C6H4OHDIAD, PPh3Target Compound+Byproducts\text{HMF} + 4\text{-NO}2\text{C}6\text{H}4\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound} + \text{Byproducts}

Advantages :

  • Avoids intermediate isolation

  • High regioselectivity.

Challenges :

  • Cost of reagents (DIAD, triphenylphosphine)

  • Sensitivity of the aldehyde group to phosphine byproducts.

Alkylation of 5-(Halomethyl)furan-2-carbaldehyde

Reacting 5-(chloromethyl or bromomethyl)furan-2-carbaldehyde with 4-nitrophenol under basic conditions provides a straightforward pathway:

5-(XCH2)furan-2-carbaldehyde+ArOHBaseTarget Compound+HX\text{5-(XCH}_2\text{)furan-2-carbaldehyde} + \text{ArOH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HX}

Conditions :

  • Base: K₂CO₃, NaOH

  • Solvent: Acetonitrile, DMF

  • Temperature: Reflux (80–100°C)

  • Yield: 40–60% (extrapolated from similar alkylations).

Comparative Analysis of Methods

Method Reagents Conditions Yield Pros/Cons
Sulfonate displacementTosyl chloride, NaOAr60–80°C, DMF50–70%High selectivity; requires two steps
Mitsunobu reactionDIAD, PPh₃RT, THF60–75%One-step; expensive reagents
Direct alkylationK₂CO₃, 5-(ClCH₂)furan-2-carbaldehydeReflux, MeCN40–60%Simple setup; lower yields

Experimental Considerations

Protection of Aldehyde Group

The aldehyde’s reactivity necessitates protection (e.g., acetal formation) during sulfonation or alkylation to prevent side reactions:

RCHOethylene glycol, H+RCH(OCH2CH2O)\text{RCHO} \xrightarrow{\text{ethylene glycol, H}^+} \text{RCH(OCH}2\text{CH}2\text{O)}

Deprotection post-reaction is achieved via acidic hydrolysis.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates the product.

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 9.64 (s, 1H, CHO), 7.92 (d, 2H, ArH), 6.58 (d, 1H, furan-H).

    • IR : ν 1690 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: 5-(4-Nitrophenoxymethyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Aminophenoxymethyl)furan-2-carbaldehyde.

    Substitution: Products depend on the nucleophile used, such as 5-(4-Alkoxyphenoxymethyl)furan-2-carbaldehyde.

Scientific Research Applications

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The furan ring provides a stable scaffold for these interactions, enhancing the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Nitrophenyl Isomers

The position of the nitro group on the phenyl ring significantly influences thermodynamic and physicochemical properties:

Compound Combustion Enthalpy (ΔcH°m, kJ/mol) Formation Enthalpy (ΔfH°m, kJ/mol) Melting Point (°C)
5-(2-Nitrophenyl)-furan-2-carbaldehyde (I) -4,830 ± 7 -180 ± 6 115–117 (crystalline)
5-(3-Nitrophenyl)-furan-2-carbaldehyde (II) -4,835 ± 6 -178 ± 5 122–124 (crystalline)
5-(4-Nitrophenyl)-furan-2-carbaldehyde (III) -4,840 ± 7 -185 ± 6 128–130 (crystalline)

Key Findings :

  • The 4-nitro isomer (III) exhibits the highest thermodynamic stability (most negative ΔcH°m and ΔfH°m) due to para-substitution optimizing resonance stabilization .
  • 2-nitro isomer (I) has the lowest melting point, likely due to steric hindrance from ortho-substitution reducing crystal lattice energy .

Halogen-Substituted Analogs

Chloro- and fluoro-substituted phenyl derivatives demonstrate distinct reactivity and synthetic utility:

Compound Yield (%) Melting Point (°C) Key Application
5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) 45.2 126–128 Precursor for chalcone derivatives
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde 80 (purity) N/A Pharmaceutical intermediate
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde 60–70 N/A Knoevenagel condensations

Key Findings :

  • Chlorophenyl derivatives (e.g., 1a) show moderate yields (45.2%) in water-based syntheses, highlighting solvent compatibility .
  • Fluorinated analogs are prioritized in drug discovery due to enhanced metabolic stability and bioavailability .

Key Findings :

  • The 4-nitrophenyl derivative exhibits superior anti-inflammatory activity (IC₅₀ = 6.37 μM) compared to hydroxymethyl and phenyl analogs .
  • Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency by increasing electrophilicity and membrane penetration .

Reactivity in Condensation Reactions

The aldehyde group’s reactivity varies with substituents:

Compound Reaction Partner Product Yield (%)
5-(4-Nitrophenyl)-furan-2-carbaldehyde Thiosemicarbazide 75–80
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde 2-Thioxothiazolidin-4-one 85 (microwave)
5-(Hydroxymethyl)furan-2-carbaldehyde Benzene (substitution reaction) 70–75

Key Findings :

  • Microwave-assisted syntheses with trifluoromethyl derivatives achieve higher yields (85%) due to accelerated reaction kinetics .
  • Nitrophenyl derivatives show consistent reactivity in thiosemicarbazone formation, critical for scalable medicinal chemistry .

Biological Activity

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a compound with the molecular formula C_{12}H_{9}N_{O}_{5} and a molecular weight of 217.18 g/mol. It features a furan ring substituted with a nitrophenyl group, which significantly contributes to its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent, among other therapeutic uses.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and fungistatic properties . Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for developing antimicrobial agents. Studies have shown that derivatives of this compound can interfere with microbial iron homeostasis, suggesting potential applications in treating infections caused by resistant strains of bacteria.

The compound's interactions with biological macromolecules, including proteins and nucleic acids, may lead to alterations in biological pathways that contribute to its observed antimicrobial effects. Further research is ongoing to elucidate the specific mechanisms underlying these interactions.

Comparative Biological Activity

To provide insight into the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehydeC_{12}H_{9}N_{O}_{4}Contains a methyl group; different biological activity
5-((2-Nitrophenoxy)methyl)furan-2-carbaldehydeC_{12}H_{9}N_{O}_{4}Different substitution pattern on the phenyl ring
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateC_{12}H_{8}FNO_{5}Fluorine substitution; potential for different reactivity

The specific substitution pattern of this compound influences its chemical reactivity and biological interactions compared to these similar compounds.

Study on Antimicrobial Efficacy

In a study examining the efficacy of various furan derivatives, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial iron acquisition mechanisms was highlighted as a possible pathway for its antimicrobial action.

Thermodynamic Properties

A separate investigation into the thermodynamic properties of related arylfuran compounds revealed valuable insights into their stability and reactivity. The study measured various parameters such as melting points and combustion energies, providing a deeper understanding of how structural variations affect biological activity .

PropertyValue
Melting Point (°C)479.8 ± 0.8
Average Combustion Energy (J/g)23,533 ± 31

These findings indicate that variations in structure can lead to significant differences in both thermal stability and biological effectiveness.

Q & A

Q. What are the common synthetic routes for 5-(4-nitrophenoxymethyl)furan-2-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the furan ring. For analogous compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde, a nitro group is introduced via electrophilic aromatic substitution or palladium-catalyzed coupling reactions. The phenoxymethyl substituent can be attached using Williamson ether synthesis, where a furan derivative reacts with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) . Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the aldehyde proton (~9.5–10 ppm) and nitrophenoxymethyl group (aromatic protons at ~7.5–8.5 ppm).
  • FT-IR : Peaks at ~1680–1700 cm1^{-1} (C=O stretch of aldehyde) and ~1520–1350 cm1^{-1} (NO2_2 asymmetric/symmetric stretches).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar nitrophenyl derivatives:
  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; store in a cool, dry place under inert atmosphere.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes.

Advanced Research Questions

Q. How do experimental enthalpies of combustion and formation compare with theoretical calculations for this compound?

  • Methodological Answer : Experimental values are derived from bomb combustion calorimetry. For 5-(4-nitrophenyl)furan-2-carbaldehyde, the combustion energy (ΔcH-\Delta_cH^\circ) was measured as 4693 ± 12 kJ/mol, with a formation enthalpy (ΔfH\Delta_fH^\circ) of −287 ± 3 kJ/mol . Theoretical methods (e.g., Benson group additivity) often underestimate these values due to neglecting steric and electronic effects of the nitro group. Discrepancies >5% suggest revisiting computational models or verifying experimental purity .

Q. How does the position of substituents (e.g., nitro group) impact thermodynamic stability and reactivity?

  • Methodological Answer : A comparative study of 5-(2/3/4-nitrophenyl)furan-2-carbaldehyde isomers revealed:
IsomerΔfH\Delta_fH^\circ (kJ/mol)Stability Trend
2-Nitro−265 ± 4Least stable
3-Nitro−279 ± 3Intermediate
4-Nitro−287 ± 3Most stable
The 4-nitro isomer’s stability arises from reduced steric hindrance and resonance stabilization of the nitro group . For 4-nitrophenoxymethyl derivatives, similar trends are expected, but the ether linkage may alter electronic effects.

Q. What crystallographic refinement methods are optimal for resolving its molecular structure?

  • Methodological Answer : SHELXL is preferred for small-molecule refinement. Key steps:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply full-matrix least-squares on F2F^2, anisotropic displacement parameters for non-H atoms, and riding models for H atoms.
  • Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ3^{-3}) .

Q. What challenges arise in synthesizing derivatives with varying substituents (e.g., methyl, methoxy)?

  • Methodological Answer :
  • Steric Hindrance : Bulky groups (e.g., 2-methyl-4-nitrophenyl) reduce reaction yields due to restricted access to the furan ring’s reactive sites.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts).
  • Purification : Derivatives with polar substituents (e.g., oxymethyl) may require alternative solvents (e.g., dichloromethane/methanol mixtures) for chromatography .

Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data?

  • Methodological Answer :
  • Reassess Purity : Confirm compound purity via HPLC (>99.5%) and elemental analysis.
  • Computational Adjustments : Incorporate density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) for better accuracy.
  • Cross-Validation : Compare results with multiple additive methods (e.g., G4 thermochemistry) .

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